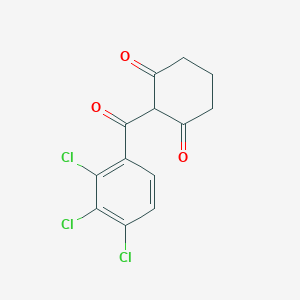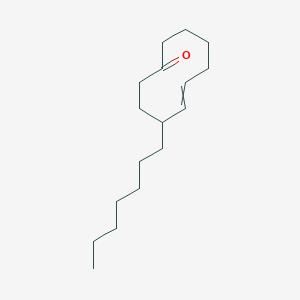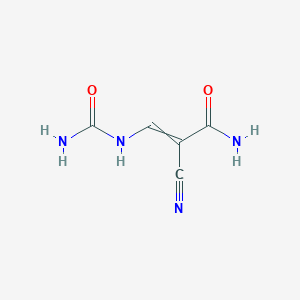![molecular formula C12H20F2O2 B14403306 2,2'-Difluoro[1,1'-bi(cyclohexane)]-1,1'-diol CAS No. 89654-39-7](/img/structure/B14403306.png)
2,2'-Difluoro[1,1'-bi(cyclohexane)]-1,1'-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Difluoro[1,1’-bi(cyclohexane)]-1,1’-diol is a compound that belongs to the class of disubstituted cyclohexanes. This compound is characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a bicyclohexane structure. The unique arrangement of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Difluoro[1,1’-bi(cyclohexane)]-1,1’-diol typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclohexane modules, which can be further derivatized through various transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactors to facilitate the [2 + 2] cycloaddition process. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired compound.
化学反应分析
Types of Reactions
2,2’-Difluoro[1,1’-bi(cyclohexane)]-1,1’-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction may produce diols or alkanes.
科学研究应用
2,2’-Difluoro[1,1’-bi(cyclohexane)]-1,1’-diol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,2’-Difluoro[1,1’-bi(cyclohexane)]-1,1’-diol involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds with other molecules, while the fluorine atoms can participate in various non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
相似化合物的比较
Similar Compounds
1,2-Difluorocyclohexane: Similar in structure but lacks the hydroxyl groups.
1,1’-Bi(cyclohexane)-2,2’-diol: Similar but without the fluorine atoms.
2,2’-Dichloro[1,1’-bi(cyclohexane)]-1,1’-diol: Similar but with chlorine atoms instead of fluorine.
Uniqueness
2,2’-Difluoro[1,1’-bi(cyclohexane)]-1,1’-diol is unique due to the presence of both fluorine and hydroxyl groups, which impart distinct chemical and physical properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
属性
CAS 编号 |
89654-39-7 |
|---|---|
分子式 |
C12H20F2O2 |
分子量 |
234.28 g/mol |
IUPAC 名称 |
2-fluoro-1-(2-fluoro-1-hydroxycyclohexyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H20F2O2/c13-9-5-1-3-7-11(9,15)12(16)8-4-2-6-10(12)14/h9-10,15-16H,1-8H2 |
InChI 键 |
GHDNTZZXKBGZQK-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)F)(C2(CCCCC2F)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[5-(4-Methyl-1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B14403239.png)
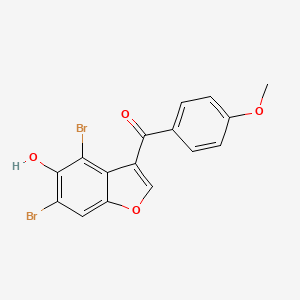
![2-[(Octadecyloxy)methyl]pent-4-EN-1-OL](/img/structure/B14403253.png)
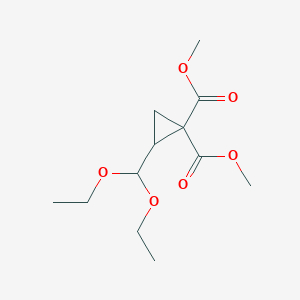
![4-({4-[(Benzyloxy)carbonyl]benzoyl}oxy)benzoic acid](/img/structure/B14403262.png)

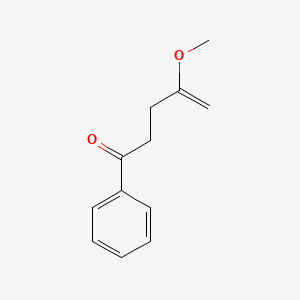
![N-(3,4-Dimethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14403284.png)
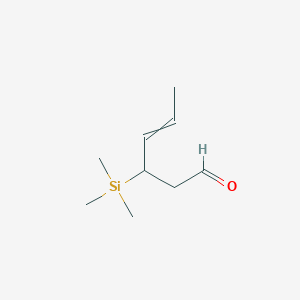
![Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane](/img/structure/B14403289.png)
![N-{4-[(Benzenesulfonyl)amino]phenyl}-2-bromoacetamide](/img/structure/B14403294.png)
